2-Ethoxy-3-methoxy-2-methylpropan-1-amine
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Overview
Description
2-Ethoxy-3-methoxy-2-methylpropan-1-amine is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a propanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxy-2-methylpropan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methoxy-2-methylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methoxy-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
2-Ethoxy-3-methoxy-2-methylpropan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylpropan-1-amine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Ethoxy-2-methylpropan-1-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
This dual functionality allows for more diverse chemical transformations and interactions compared to its similar compounds .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-ethoxy-3-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-10-7(2,5-8)6-9-3/h4-6,8H2,1-3H3 |
InChI Key |
HYTLUHKBQCBHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)COC |
Origin of Product |
United States |
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